N-[4-[4-(Methoxymethyl)-4-methylpiperidine-1-carbonyl]phenyl]prop-2-enamide
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Overview
Description
N-[4-[4-(Methoxymethyl)-4-methylpiperidine-1-carbonyl]phenyl]prop-2-enamide is an organic compound with a complex structure that includes a piperidine ring, a methoxymethyl group, and a prop-2-enamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[4-(Methoxymethyl)-4-methylpiperidine-1-carbonyl]phenyl]prop-2-enamide typically involves multiple steps. One common method involves the reaction of 4-methylpiperidine with methoxymethyl chloride to introduce the methoxymethyl group. This intermediate is then reacted with 4-isocyanatobenzoyl chloride to form the piperidine-1-carbonyl derivative. Finally, the prop-2-enamide moiety is introduced through a reaction with acryloyl chloride under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the purification processes such as recrystallization and chromatography are scaled up to handle larger quantities of the compound.
Chemical Reactions Analysis
Types of Reactions
N-[4-[4-(Methoxymethyl)-4-methylpiperidine-1-carbonyl]phenyl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The methoxymethyl group can be oxidized to form a methoxycarbonyl group.
Reduction: The carbonyl group in the piperidine ring can be reduced to a hydroxyl group.
Substitution: The prop-2-enamide moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to substitute the prop-2-enamide moiety.
Major Products
Oxidation: Methoxycarbonyl derivatives.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted amides and thioamides.
Scientific Research Applications
N-[4-[4-(Methoxymethyl)-4-methylpiperidine-1-carbonyl]phenyl]prop-2-enamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N-[4-[4-(Methoxymethyl)-4-methylpiperidine-1-carbonyl]phenyl]prop-2-enamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity. The exact pathways depend on the specific application and target. For example, in medicinal chemistry, it may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Osimertinib: A compound with a similar prop-2-enamide moiety, used in cancer treatment.
Acrylfentanyl: A synthetic opioid with a similar structural motif.
Uniqueness
N-[4-[4-(Methoxymethyl)-4-methylpiperidine-1-carbonyl]phenyl]prop-2-enamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxymethyl and piperidine moieties provide unique reactivity and binding characteristics compared to other similar compounds.
Properties
IUPAC Name |
N-[4-[4-(methoxymethyl)-4-methylpiperidine-1-carbonyl]phenyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O3/c1-4-16(21)19-15-7-5-14(6-8-15)17(22)20-11-9-18(2,10-12-20)13-23-3/h4-8H,1,9-13H2,2-3H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVRHBIYPWZSEKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(CC1)C(=O)C2=CC=C(C=C2)NC(=O)C=C)COC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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